2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid
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Overview
Description
Mechanism of Action
Target of Action
A related compound, erlotinib, targets the epidermal growth factor receptor (egfr), a tyrosine kinase . EGFR plays a crucial role in regulating cell growth and division.
Mode of Action
Erlotinib, a related compound, acts as an egfr tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing the receptor from being activated and subsequently inhibiting downstream signaling pathways that lead to cell proliferation.
Biochemical Pathways
Egfr, the target of the related compound erlotinib, is involved in several key cellular pathways, including the mapk, akt, and jnk pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and differentiation.
Result of Action
The inhibition of egfr by erlotinib, a related compound, can lead to decreased cell proliferation and increased apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid typically involves the reaction of 2-amino-5-methoxybenzoic acid with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid: Similar in structure but with an additional methoxyethoxy group.
2-Amino-5-methoxybenzoic acid: Lacks the methoxyethoxy group present in 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-3-4-17-10-6-8(12)7(11(13)14)5-9(10)16-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITVTTWDAMHBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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